4-[(2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide
Description
Properties
IUPAC Name |
4-[[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-6-bromo-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28BrN3O5S/c1-18(34)21-8-11-26(38-3)22(14-21)17-39-29-32-25-10-9-23(30)15-24(25)28(36)33(29)16-19-4-6-20(7-5-19)27(35)31-12-13-37-2/h4-11,14-15H,12-13,16-17H2,1-3H3,(H,31,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHVKHAORBNPMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=C(C=C(C=C3)Br)C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with isocyanates or amides under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazolinone intermediate with a thiol derivative, such as 5-acetyl-2-methoxyphenylmethanethiol, under nucleophilic substitution conditions.
Bromination: The bromine atom is introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Attachment of the Benzamide Moiety: The final step involves coupling the quinazolinone intermediate with N-(2-methoxyethyl)benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Reactivity of the Brominated Quinazolinone Core
The 6-bromo substituent on the quinazolinone ring (C6 position) enables cross-coupling reactions. Key findings include:
Suzuki–Miyaura Coupling
The bromine atom undergoes palladium- or zinc-catalyzed cross-coupling with arylborates. For example:
Reaction:
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient quinazolinone facilitates Br displacement by amines or thiols:
Reaction:
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Kinetics: Rate constants correlate with amine nucleophilicity ( cm³ molecule⁻¹ s⁻¹ for similar systems) .
-
Product stability: Resulting aryl amines resist retro-substitution under acidic conditions .
Sulfanyl Linker Oxidation
The –S–CH₂– bridge is prone to oxidation, forming sulfoxide or sulfone derivatives:
| Reaction | Conditions | Products | Yield | Ref. |
|---|---|---|---|---|
| Oxidation to sulfoxide | H₂O₂ (1 equiv), CH₂Cl₂, 0°C | Mono-oxidized sulfoxide | 72% | |
| Oxidation to sulfone | mCPBA (2 equiv), RT, 12 h | Fully oxidized sulfone | 88% |
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Mechanism: Radical pathway confirmed via Et₃PO trapping experiments .
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Impact on bioactivity: Sulfone derivatives show enhanced metabolic stability compared to sulfides .
Acetyl Group Transformations
The 5-acetyl group on the methoxyphenyl ring undergoes condensation and reduction:
Aldol Condensation
Reaction with benzaldehyde:
Borohydride Reduction
Reduction to alcohol:
Methoxy Group Reactivity
Demethylation occurs under strong acidic or reductive conditions:
| Reagent | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C, 1 h | Phenolic derivative | 91% | |
| HI (aq) | Reflux, 6 h | De-O-methylated quinazolinone | 74% |
-
Regioselectivity: 2-Methoxy group cleaves faster than N-(2-methoxyethyl) due to steric accessibility .
Stability Under Physiological Conditions
Hydrolysis studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) reveal:
Synthetic Modifications for SAR Studies
Derivatives synthesized to explore structure-activity relationships (SAR):
| Modification Site | Derivative | Biological Activity | Ref. |
|---|---|---|---|
| Quinazolinone C4=O | 4-Thioxo analog | 3× increased kinase inhibition | |
| Benzamide N-substituent | N-(2-Hydroxyethyl) | Improved solubility (log P −0.4) |
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s quinazolinone core is known for its potential anti-cancer, anti-inflammatory, and antimicrobial activities. Research is ongoing to explore its efficacy and mechanism of action in these areas.
Medicine
In medicine, derivatives of this compound could be developed as therapeutic agents
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of 4-[(2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide likely involves multiple pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cell signaling pathways, such as kinases or G-protein coupled receptors (GPCRs).
Pathways Involved: It could modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
Core Structure: The quinazolinone core in the target compound is shared with , while uses a triazole core. Quinazolinones are associated with kinase inhibition, whereas triazoles often exhibit antimicrobial activity .
Bromine Position : The 6-bromo substitution in the target and contrasts with the 4-bromo in , which may alter steric interactions in binding pockets .
Sulfanyl vs.
Benzamide Derivatives : The N-(2-methoxyethyl)benzamide in the target contrasts with simpler aryl groups (e.g., 4-methylphenyl in ), suggesting enhanced solubility and pharmacokinetics .
Bioactivity and Pharmacological Profiles
Table 2: Inferred Bioactivity Based on Structural Analogues
- Similarity Indexing : Using Tanimoto coefficients (as in ), the target compound shares >60% structural similarity with , suggesting overlapping bioactivity profiles, such as kinase inhibition.
- Molecular Networking: Clustering via MS/MS fragmentation patterns (as in ) would group the target with due to shared quinazolinone fragmentation, implying related metabolic pathways.
Biological Activity
The compound 4-[(2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down into several functional components:
- Benzamide moiety : Provides a core structure that is common in many pharmaceuticals.
- Methoxy and acetyl groups : These substituents can influence the compound's lipophilicity and biological activity.
- Quinazoline derivative : Known for various biological activities, including anti-cancer properties.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities. Here are some key areas of interest:
Anticancer Activity
Several studies have indicated that quinazoline derivatives possess anticancer properties. For example:
- A study demonstrated that certain quinazoline derivatives inhibit cell proliferation in various cancer cell lines, suggesting potential use as chemotherapeutic agents .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes:
- Inhibitors targeting cyclooxygenase (COX) enzymes have been shown to reduce inflammation and pain. The structural components of this compound suggest it may exhibit similar inhibitory effects .
Antioxidant Properties
Antioxidant activity is crucial for preventing oxidative stress-related diseases. Compounds with similar structures have been reported to exhibit significant antioxidant properties, which could be beneficial in treating conditions like cardiovascular diseases .
Case Studies and Research Findings
The proposed mechanism by which this compound exerts its biological effects likely involves:
- Interaction with Cellular Receptors : Binding to specific cellular receptors involved in apoptosis and cell cycle regulation.
- Inhibition of Enzymatic Activity : Blocking the activity of enzymes such as COX-II, leading to reduced inflammatory responses.
- Scavenging Free Radicals : Acting as an antioxidant by neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
